

# IUPAC name for 6-Methyl-1-heptanol

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## Compound of Interest

Compound Name: 6-Methyl-1-heptanol

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## An In-Depth Technical Guide to 6-Methyl-1-heptanol

### Abstract

This technical guide provides a comprehensive overview of **6-methyl-1-heptanol** (IUPAC name: 6-methylheptan-1-ol), an eight-carbon branched-chain primary alcohol. This document delves into its fundamental chemical and physical properties, established synthesis methodologies, and diverse industrial and research applications. Furthermore, it offers a detailed analysis of its spectroscopic signature for unambiguous identification and concludes with essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis, materials science, and drug development who require a detailed, practical understanding of this versatile aliphatic alcohol.

## Chemical Identity and Physicochemical Properties

**6-Methyl-1-heptanol** is a primary alcohol characterized by a heptane backbone with a methyl group at the sixth carbon position and a hydroxyl functional group at the primary (C1) position. [1] This branched structure imparts specific physical properties that distinguish it from its linear isomer, 1-octanol.

## Nomenclature and Structure

- IUPAC Name: 6-methylheptan-1-ol[2][3][4]
- CAS Number: 1653-40-3[2][4][5]

- Molecular Formula: C<sub>8</sub>H<sub>18</sub>O[1][2]
- Molecular Weight: 130.23 g/mol [2][3]
- Synonyms: Isooctan-1-ol, Isooctyl alcohol, 6-Methylheptanol[2][3]

The chemical structure is visualized in the diagram below.

Caption: Chemical structure of 6-methylheptan-1-ol.

## Physicochemical Data

The physical properties of **6-methyl-1-heptanol** are summarized in the table below. It exists as a clear, colorless liquid with a characteristic faint, pleasant odor.[3] Its branched nature generally results in a lower melting point and viscosity compared to its straight-chain counterpart, 1-octanol.

Property	Value	Source(s)
Appearance	Clear, colorless liquid	[3]
Molecular Weight	130.23 g/mol	[2][3]
Boiling Point	~187-188 °C (460.15 - 460.75 K)	[1]
Flash Point	~82 °C (180 °F)	[3]
Density	Less dense than water	[3]
Solubility	Insoluble in water; Soluble in organic solvents	[3][6]

## Synthesis Methodologies

The synthesis of **6-methyl-1-heptanol** can be achieved through several established organic chemistry pathways. The choice of method is often dictated by the availability of starting materials, desired purity, and scalability.

## Grignard Reaction Protocol

A common and reliable laboratory-scale synthesis involves the Grignard reaction. This method builds the carbon skeleton by reacting a suitable Grignard reagent with an aldehyde, followed by an aqueous workup to yield the alcohol.

Principle: The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The resulting alkoxide is then protonated to form the alcohol. For **6-methyl-1-heptanol**, a logical approach is the reaction of isohexylmagnesium bromide with formaldehyde.



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Caption: Workflow for the synthesis of **6-methyl-1-heptanol** via Grignard reaction.

#### Step-by-Step Protocol:

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
- **Grignard Reagent Formation:** Place magnesium turnings in the flask. Add a solution of 1-bromo-4-methylpentane (isohexyl bromide) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the magnesium. Gentle heating may be required to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of magnesium and the formation of a cloudy grey solution.
- **Reaction with Formaldehyde:** Cool the Grignard solution in an ice bath. Slowly add a solution of paraformaldehyde or trioxane in dry ether or THF. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
- **Quenching and Workup:** After the addition is complete, stir the mixture at room temperature for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

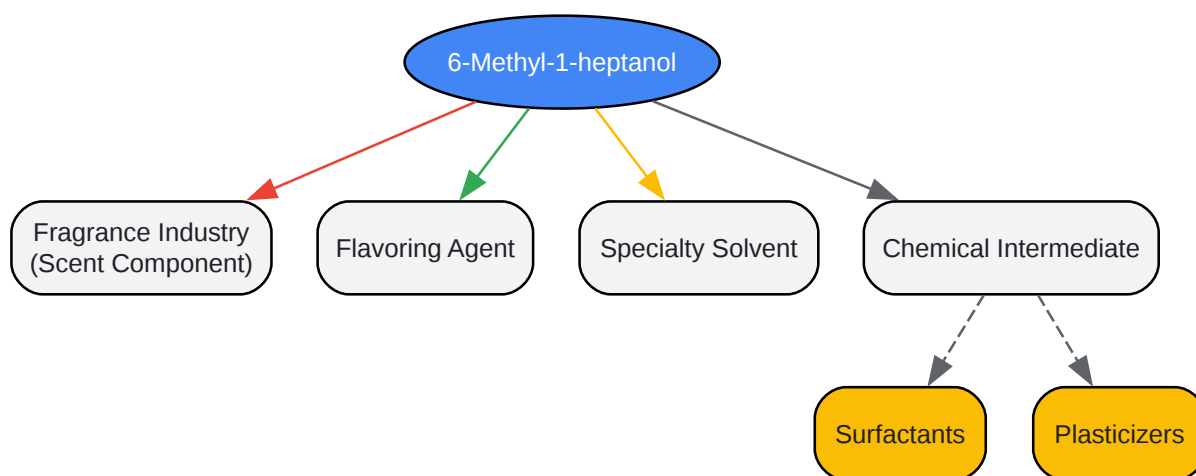
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure **6-methyl-1-heptanol**.

## Other Synthetic Routes

- **Reduction of 6-Methylheptanoic Acid:** The corresponding carboxylic acid can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) or borane ( $\text{BH}_3$ ) in an appropriate solvent like THF.[1]
- **Hydroformylation of Alkenes:** This industrial process involves the reaction of an appropriate branched alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (e.g., cobalt or rhodium complexes) to form an aldehyde, which is subsequently reduced to the alcohol.[1]

## Applications and Industrial Relevance

**6-Methyl-1-heptanol**'s unique structure makes it a valuable compound in several industrial sectors.



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Caption: Major applications of **6-methyl-1-heptanol**.

- **Fragrance and Flavor:** It is used as a scent component in the fragrance industry due to its pleasant odor.[\[1\]](#)
- **Chemical Intermediate:** It serves as a precursor in the synthesis of other valuable organic compounds.[\[1\]](#) For example, through esterification, it can be converted into esters used as plasticizers or surfactants.[\[1\]](#)
- **Solvents and Lubricants:** Its properties make it suitable as a solvent in certain chemical processes and as a component in the formulation of cutting and lubricating oils and hydraulic fluids.[\[1\]](#)[\[3\]](#)
- **Natural Occurrence and Research:** **6-Methyl-1-heptanol** has been identified as a minor component in castoreum (a secretion from beavers) and in tobacco leaves.[\[1\]](#)[\[7\]](#) This suggests potential roles in chemical signaling (pheromones) in mammals or as a volatile organic compound in plants, opening avenues for further research.[\[1\]](#)

## Spectroscopic Analysis

Definitive identification of **6-methyl-1-heptanol** is achieved through a combination of spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[\[4\]](#)[\[5\]](#)[\[8\]](#)

Technique	Key Features and Expected Peaks
Infrared (IR) Spectroscopy	- Broad O-H stretch ( $\sim 3300\text{-}3400\text{ cm}^{-1}$ )- C-H $\text{sp}^3$ stretches ( $\sim 2850\text{-}2960\text{ cm}^{-1}$ )- C-O stretch ( $\sim 1050\text{-}1070\text{ cm}^{-1}$ )
$^1\text{H}$ NMR Spectroscopy	- Triplet for the $\text{-CH}_2\text{OH}$ protons ( $\sim 3.6\text{ ppm}$ )- Doublet for the two terminal $\text{CH}_3$ groups ( $\sim 0.8\text{-}0.9\text{ ppm}$ )- Multiplets for the other CH and $\text{CH}_2$ groups in the aliphatic chain
$^{13}\text{C}$ NMR Spectroscopy	- Peak for the $\text{-CH}_2\text{OH}$ carbon ( $\sim 63\text{ ppm}$ )- Peaks for the aliphatic carbons ( $\sim 22\text{-}40\text{ ppm}$ )- Peak for the CH carbon attached to the two methyl groups ( $\sim 28\text{ ppm}$ )- Peak for the terminal $\text{CH}_3$ carbons ( $\sim 22.5\text{ ppm}$ )
Mass Spectrometry (MS)	- Molecular ion peak ( $\text{M}^+$ ) at $m/z = 130$ (may be weak)- Characteristic fragmentation pattern including loss of water ( $\text{M}-18$ ) and alkyl fragments.

Note: Specific chemical shifts in NMR are dependent on the solvent used. SpectraBase offers reference NMR spectra for detailed analysis.[\[9\]](#)

## Safety and Handling

As a chemical substance, **6-methyl-1-heptanol** requires careful handling to minimize risks. It is generally classified as an irritant and a combustible liquid.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[1\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[\[1\]](#)
- Fire Safety: The compound is a combustible liquid with a flash point of approximately  $180^\circ\text{F}$ .[\[3\]](#) Keep away from open flames, sparks, and other sources of ignition.[\[10\]](#)[\[11\]](#) Use

appropriate fire extinguishers (dry chemical, CO<sub>2</sub>, or alcohol-resistant foam).

- Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]
- Health Hazards: It can cause skin and eye irritation.[10][12] Inhalation may lead to respiratory tract irritation.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.

## Conclusion

**6-Methyl-1-heptanol** is a structurally defined branched primary alcohol with a well-established profile of properties, synthesis routes, and applications. Its utility as a fragrance component, a specialty solvent, and a versatile chemical intermediate underscores its importance in the chemical industry. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in both research and industrial settings.

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